

An In-depth Technical Guide to N-butylbutanamide

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Compound of Interest

Compound Name: *N-butylbutanamide*

Cat. No.: B1268219

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This technical guide provides a comprehensive overview of **N-butylbutanamide**, including its chemical identifiers, physical properties, and representative experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

N-butylbutanamide is a chemical compound classified as a secondary amide. Its unique Chemical Abstracts Service (CAS) number is 10264-16-1.^[1] The compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

Key Identifiers:

- IUPAC Name: **N-butylbutanamide**^[1]
- Molecular Formula: C₈H₁₇NO^[1]
- Canonical SMILES: CCCCNC(=O)CCC^[1]
- InChI Key: QJGWNDLRYDTKEI-UHFFFAOYSA-N^[1]

A comprehensive list of synonyms and alternative identifiers is provided in the table below.

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for **N-butylbutanamide**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	10264-16-1	[1]
Molecular Weight	143.23 g/mol	[1]
Molecular Formula	C ₈ H ₁₇ NO	[1]
Physical Form	Solid	
InChI Key	QJGWNDLRYDTKEI-UHFFFAOYSA-N	[1]
UNII	SS6CC52G56	[1]

| DSSTox Substance ID | DTXSID60324517 |[1] |

Table 2: Synonyms and Alternative Names

Synonym
Butanamide, N-butyl-
N-butylbutyramide
N-(n-Butyl)butyramide
NSC-406905
UNII-SS6CC52G56

| SCHEMBL295180 |

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. The following sections describe methodologies for the synthesis and

analysis of **N-butylbutanamide**.

This protocol describes a general method for the synthesis of **N-butylbutanamide** from butanoyl chloride and n-butylamine. This is a standard amidation reaction.^[2]

Materials:

- n-Butylamine
- Butanoyl chloride
- Anhydrous diethyl ether (or a similar aprotic solvent)
- Triethylamine (or another non-nucleophilic base)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve n-butylamine and triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath (0 °C).
- Slowly add a solution of butanoyl chloride in anhydrous diethyl ether to the cooled amine solution via an addition funnel over 30-60 minutes with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude **N-butylbutanamide**.
- The crude product can be further purified by distillation or recrystallization.

The stability of the amide bond can be investigated through hydrolysis under acidic or basic conditions. This protocol provides a general method for acidic hydrolysis.

Materials:

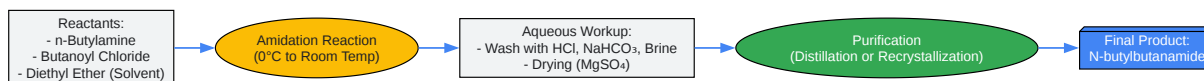
- **N-butylbutanamide**
- 6 M Hydrochloric acid (HCl)
- Round-bottom flask with reflux condenser
- Heating mantle

Procedure:

- Place **N-butylbutanamide** in a round-bottom flask.
- Add an excess of 6 M HCl.
- Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The products, butanoic acid and butylamine hydrochloride, can be isolated and analyzed using standard analytical techniques such as NMR or GC-MS.

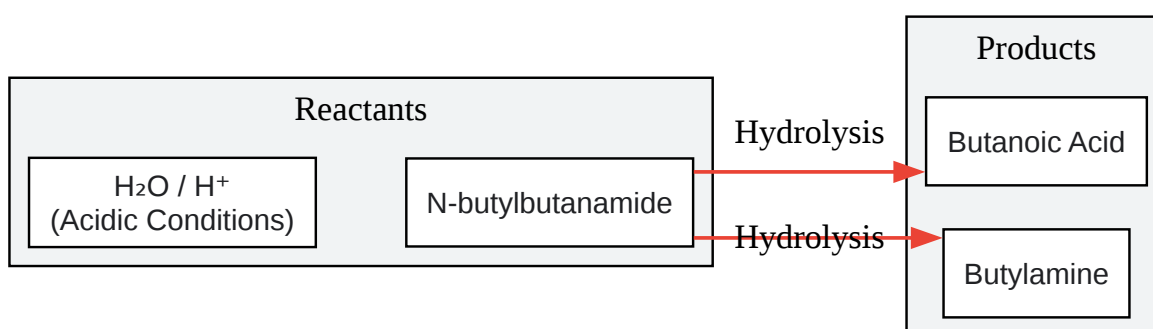
Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to **N-butylbutanamide**.



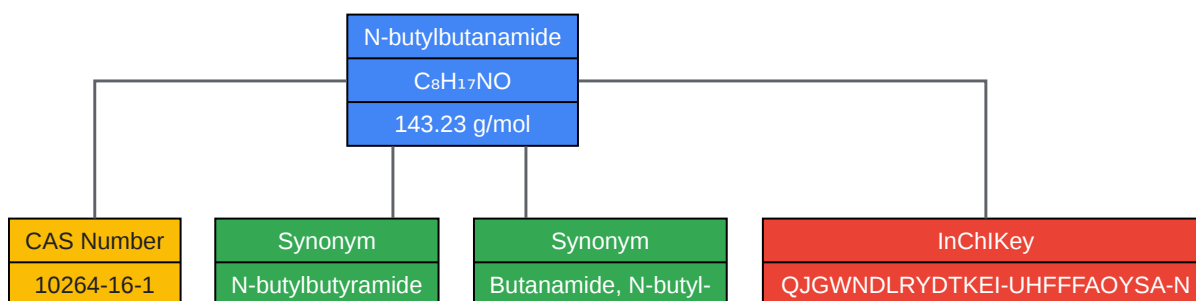
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Caption: A flowchart illustrating the general workflow for the synthesis of **N-butylbutanamide**.



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Caption: The acid-catalyzed hydrolysis pathway of **N-butylbutanamide**.



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Caption: Key identifiers and their relationship to **N-butylbutanamide**.

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References

- 1. N-butylbutanamide | C₈H₁₇NO | CID 347960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
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